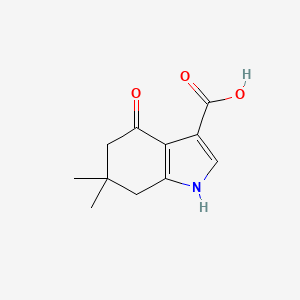![molecular formula C18H23BrN2O B8658090 3-(4-BROMOBENZYL)-2-BUTYL-1,3-DIAZASPIRO[4.4]NON-1-EN-4-ONE CAS No. 731851-41-5](/img/structure/B8658090.png)
3-(4-BROMOBENZYL)-2-BUTYL-1,3-DIAZASPIRO[4.4]NON-1-EN-4-ONE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-BROMOBENZYL)-2-BUTYL-1,3-DIAZASPIRO[44]NON-1-EN-4-ONE is a spirocyclic compound characterized by a unique structure that includes a bromophenyl group and a diazaspiro non-enone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-BROMOBENZYL)-2-BUTYL-1,3-DIAZASPIRO[4.4]NON-1-EN-4-ONE typically involves a (3+2) cycloaddition reaction. One common method involves the reaction of N-benzylazomethine methylide with 4-arylidene-1H-imidazol-5(4H)-ones under trifluoroacetic acid catalysis. This reaction yields 9-aryl-1,3,7-triazaspiro[4.4]non-1-en-4-ones in high yields (66-95%) as a single diastereomer .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
3-(4-BROMOBENZYL)-2-BUTYL-1,3-DIAZASPIRO[4.4]NON-1-EN-4-ONE can undergo various chemical reactions, including:
Substitution Reactions: The bromophenyl group can participate in nucleophilic substitution reactions.
Cycloaddition Reactions: The spirocyclic core can be involved in cycloaddition reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols.
Cycloaddition: Reagents include azomethine ylides and catalysts like trifluoroacetic acid.
Major Products
Substitution Reactions: Products include substituted derivatives where the bromine atom is replaced by a nucleophile.
Cycloaddition Reactions: Products include various spirocyclic compounds with different substituents.
Scientific Research Applications
3-(4-BROMOBENZYL)-2-BUTYL-1,3-DIAZASPIRO[4.4]NON-1-EN-4-ONE has several applications in scientific research:
Organic Synthesis: Its unique structure makes it a valuable intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 3-(4-BROMOBENZYL)-2-BUTYL-1,3-DIAZASPIRO[4.4]NON-1-EN-4-ONE involves its interaction with specific molecular targets. For instance, as an LFA-1 antagonist, it disrupts the interaction between LFA-1 and intercellular adhesion molecules, thereby modulating the immune response .
Comparison with Similar Compounds
Similar Compounds
BMS-587101: Another LFA-1 antagonist with a similar spirocyclic structure.
BMS-688521: Similar in structure and function, used in medicinal chemistry for immune modulation.
Uniqueness
3-(4-BROMOBENZYL)-2-BUTYL-1,3-DIAZASPIRO[4.4]NON-1-EN-4-ONE is unique due to its specific bromophenyl substitution, which can influence its reactivity and biological activity compared to other similar spirocyclic compounds.
Properties
CAS No. |
731851-41-5 |
|---|---|
Molecular Formula |
C18H23BrN2O |
Molecular Weight |
363.3 g/mol |
IUPAC Name |
3-[(4-bromophenyl)methyl]-2-butyl-1,3-diazaspiro[4.4]non-1-en-4-one |
InChI |
InChI=1S/C18H23BrN2O/c1-2-3-6-16-20-18(11-4-5-12-18)17(22)21(16)13-14-7-9-15(19)10-8-14/h7-10H,2-6,11-13H2,1H3 |
InChI Key |
NZQPLTFMMZVHAD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=NC2(CCCC2)C(=O)N1CC3=CC=C(C=C3)Br |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details




Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![4-[1-(3,4-Dimethoxyphenyl)ethyl]piperazine](/img/structure/B8658056.png)






